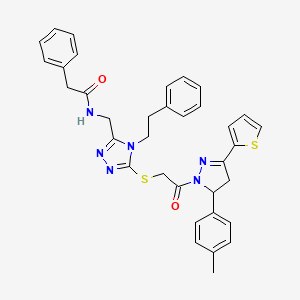
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies. In
Mecanismo De Acción
The mechanism of action of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile in lab experiments is its high potency and selectivity. It has been reported to exhibit low toxicity and high efficacy in various cellular and animal models. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research on 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile. One direction is to further elucidate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs with improved therapeutic potential. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Furthermore, its potential as a drug delivery system and its interactions with other drugs should be investigated. Overall, the research on this compound holds great promise for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the reaction of 2-furylacetonitrile with ethyl 4-(4-aminopiperazin-1-yl)benzoate in the presence of a base and a solvent. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. This method has been reported in several studies and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Studies have also reported its potential as a neuroprotective agent and a modulator of the immune system. Furthermore, it has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)20(26)24-9-11-25(12-10-24)21-17(14-22)23-19(29-21)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWXARQFPAIIPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2404945.png)
![N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2404946.png)
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/no-structure.png)



![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)

![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)



![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)